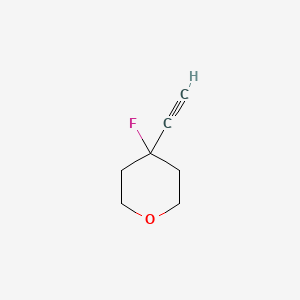
4-Ethynyl-4-fluorooxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-4-fluorooxane is a chemical compound characterized by the presence of both ethynyl and fluoro functional groups attached to an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-4-fluorooxane typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an alkyne and an aryl or vinyl halide. For this compound, the reaction involves the coupling of 4-fluorobenzaldehyde with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group with a base to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethynyl-4-fluorooxane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The fluoro group can be reduced under specific conditions to yield hydrocarbon derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Formation of various substituted oxane derivatives.
Aplicaciones Científicas De Investigación
4-Ethynyl-4-fluorooxane has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antiviral properties, particularly in the inhibition of HIV reverse transcriptase.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-4-fluorooxane, particularly in its antiviral applications, involves the inhibition of reverse transcriptase. The compound acts as a chain-terminating agent by incorporating into the nascent DNA chain and preventing further elongation. This is achieved through interactions at the polymerase active site, where the ethynyl group fits into a conserved hydrophobic pocket .
Comparación Con Compuestos Similares
4-Ethynyl-2-fluoro-2’-deoxyadenosine (EFdA): A potent antiviral compound with a similar ethynyl and fluoro substitution pattern.
4-Ethynyltoluene: Another ethynyl-substituted compound used in organic synthesis.
Uniqueness: 4-Ethynyl-4-fluorooxane is unique due to its combination of ethynyl and fluoro groups on an oxane ring, which imparts distinct chemical reactivity and potential biological activity. Its structural features enable specific interactions with molecular targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C7H9FO |
|---|---|
Peso molecular |
128.14 g/mol |
Nombre IUPAC |
4-ethynyl-4-fluorooxane |
InChI |
InChI=1S/C7H9FO/c1-2-7(8)3-5-9-6-4-7/h1H,3-6H2 |
Clave InChI |
LMOZTDASZIMNGV-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCOCC1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13499897.png)
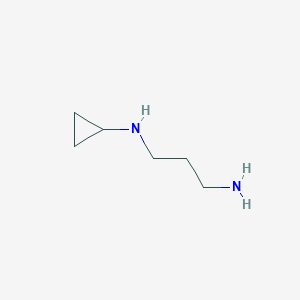

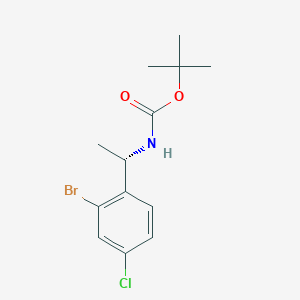
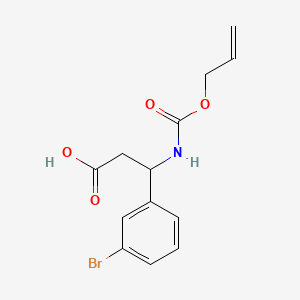
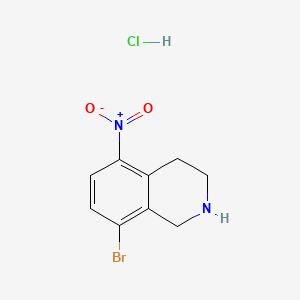
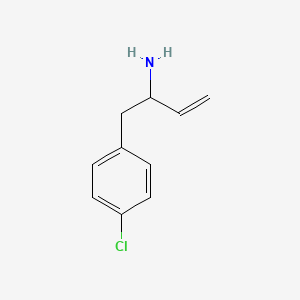
![5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B13499954.png)


![rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol](/img/structure/B13499971.png)
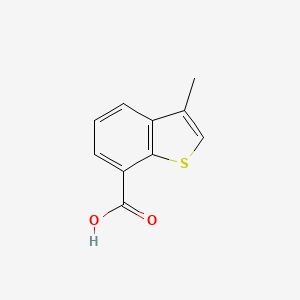
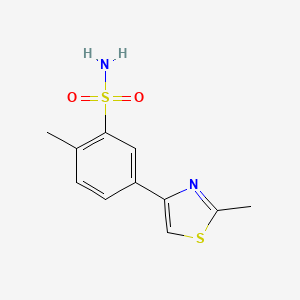
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)aceticacid](/img/structure/B13499989.png)
